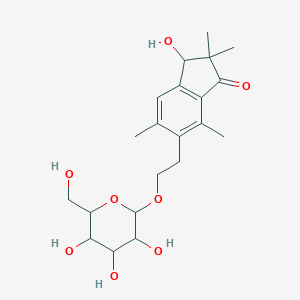
Pteroside D
Overview
Description
Pteroside D is a naturally occurring compound found in various species of the Pteridaceae family, particularly in ferns such as Pteridium aquilinum and Pteris multifida . It is a glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond . This compound has garnered interest due to its potential biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties .
Mechanism of Action
Target of Action
Pteroside D, a natural product of Pteris, Pteridaceae
Mode of Action
It is known that certain compounds from the same family, such as pterosin c 3-o-β-d-glucopyrannoside, have shown significant selective cytotoxicity . This suggests that this compound may also interact with its targets to induce changes at the cellular level. More research is needed to elucidate the exact mode of action of this compound.
Biochemical Pathways
It is known that certain compounds from the same family have shown anti-diabetic activity This suggests that this compound may also affect pathways related to glucose metabolism
Result of Action
Certain compounds from the same family have shown significant selective cytotoxicity . This suggests that this compound may also have similar effects. More research is needed to describe the molecular and cellular effects of this compound’s action.
Action Environment
It is known that pteris multifida, the plant from which this compound is derived, is widely distributed in temperate areas This suggests that the compound may be adapted to function in a variety of environmental conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Pteroside D typically involves the extraction from plant sources. The process begins with the collection of the plant material, followed by drying and grinding. The powdered plant material is then subjected to solvent extraction using solvents such as methanol or ethanol . The extract is concentrated and purified using chromatographic techniques like silica gel column chromatography and high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound is not widely established due to its natural abundance in certain ferns. the extraction process can be scaled up by optimizing solvent extraction and purification methods. The use of advanced chromatographic techniques ensures the isolation of this compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Pteroside D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Pteroside D has several scientific research applications:
Comparison with Similar Compounds
Pteroside D is part of a larger group of compounds known as pterosins and pterosides. Similar compounds include:
Pteroside A: Similar in structure but differs in the glycosidic linkage and biological activity.
Pteroside B: Another glycoside with distinct pharmacological properties.
Pterosin C: Known for its cytotoxic activity against cancer cells.
Uniqueness of this compound: this compound stands out due to its specific glycosidic linkage and the unique combination of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects .
Properties
IUPAC Name |
3-hydroxy-2,2,5,7-tetramethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O8/c1-9-7-12-14(19(27)21(3,4)18(12)26)10(2)11(9)5-6-28-20-17(25)16(24)15(23)13(8-22)29-20/h7,13,15-18,20,22-26H,5-6,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGWHBZURNWRDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1CCOC3C(C(C(C(O3)CO)O)O)O)C)C(=O)C(C2O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35943-38-5 | |
| Record name | Pteroside D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where has Pteroside D been found in nature?
A2: this compound, along with other Pterisode derivatives, has been isolated from the aerial parts of Cryptogramma crispa, commonly known as Parsley fern []. Interestingly, this is the first investigation into the natural products of Cryptogramma crispa, despite its long history and suspected role in horse poisoning []. Additionally, (3S)-Pteroside D has been identified in Coniogramme maxima []. This marks the first reported instance of these compounds being isolated from the Coniogramme genus [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


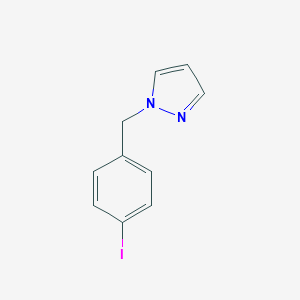
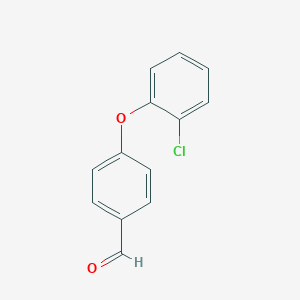
![trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B128289.png)
![(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(3-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B128290.png)

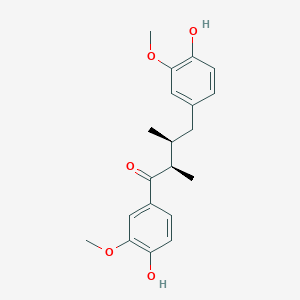

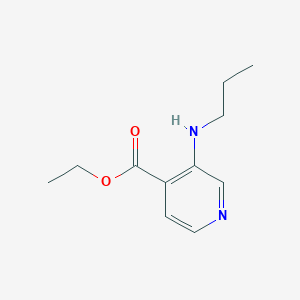
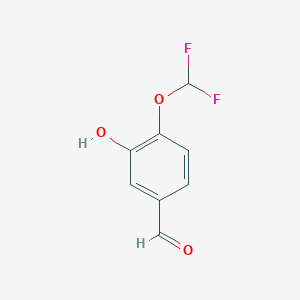
![1-((1H-Imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B128313.png)
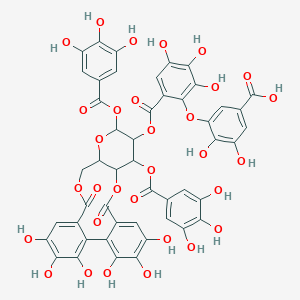
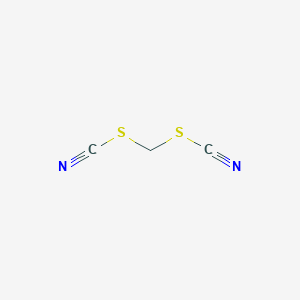
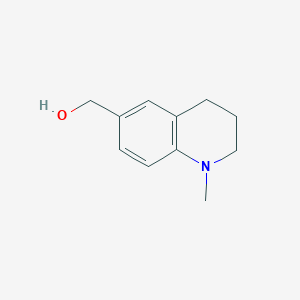
![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)
